

spectrophotometric analysis of 2,3-DHBA iron complexes

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,3-Dihydrobenzoic acid

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Application Note: Spectrophotometric Characterization of Fe(III)-(2,3-DHBA) Coordination Complexes

Abstract

This application note details the spectrophotometric analysis of Iron(III) complexation with 2,3-Dihydroxybenzoic acid (2,3-DHBA), the binding moiety of the siderophore enterobactin.[1] It provides validated protocols for determining pH-dependent speciation, stoichiometry (Job's Method), and competitive chelation efficiency. These methods are critical for researchers developing siderophore-drug conjugates or small molecule iron chelators.

Introduction & Theory

2.1 The Siderophore Context 2,3-DHBA is a "privileged structure" in bacterial iron acquisition. It serves as the metal-binding unit of enterobactin, the strongest known iron chelator (

) produced by *E. coli* and *Salmonella*. In drug development, 2,3-DHBA mimics are used to hijack bacterial iron transport systems (Trojan Horse strategy) or to treat iron overload diseases (e.g., thalassemia).

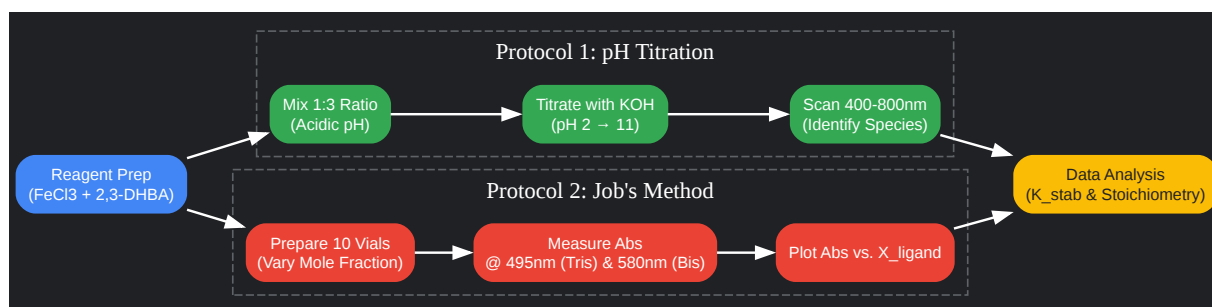
2.2 Coordination Chemistry: The "Catechol Shift" The binding of 2,3-DHBA to Fe(III) is strictly pH-dependent, driven by the deprotonation of the hydroxyl groups. The Ligand-to-Metal Charge Transfer (LMCT) bands shift visibly as the coordination number changes:

- Salicylate Mode (Low pH < 4): Binding occurs via the carboxylate and the adjacent hydroxyl.
- Catecholate Mode (Neutral/High pH): Binding occurs via the two vicinal hydroxyls (catechol). This is the high-affinity mode.

As pH increases, the complex transitions through three species, causing a hypsochromic (blue) shift in absorbance:

- Mono-complex
: Blue/Green (nm)
- Bis-complex
: Purple/Violet (nm)
- Tris-complex
: Red/Wine (nm) – The biologically active form.

Experimental Workflows (Visualized)



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Figure 1: Workflow for characterizing iron-catecholate complexes. Protocol 1 identifies spectral properties; Protocol 2 confirms stoichiometry.

Materials & Reagents

- Iron Stock: 10 mM FeCl₃ in 0.1 M HCl. (Acid prevents hydrolysis/precipitation).
- Ligand Stock: 10 mM 2,3-DHBA in Methanol or degassed water.
- Buffers:
 - Avoid Phosphate and Citrate (they compete for Iron).
 - Use MES (pH 5.5-6.5), HEPES (pH 7.0-8.0), or CHES (pH 9.0).
- Instrumentation: UV-Vis Spectrophotometer (Double-beam preferred for background subtraction).

Protocol 1: pH-Dependent Spectral Scans

Objective: To observe the transition from salicylate-mode to catecholate-mode and identify the for the tris-complex.

Step-by-Step:

- Baseline: Zero the spectrophotometer with the buffer solution.
- Preparation: In a quartz cuvette, combine:
 - 2.9 mL Buffer (start with 50 mM Acetate, pH 4.0).
 - 30 μ L 10 mM 2,3-DHBA (Final: 100 μ M).
 - 10 μ L 10 mM FeCl₃ (Final: 33 μ M). Note: 3:1 Ligand:Metal excess ensures tris-complex formation if pH permits.
- Scan: Record spectrum from 400 nm to 800 nm.
- Titration: Manually adjust pH of the bulk solution using dilute KOH or HCl. Aliquot back into cuvette.
- Data Collection: Repeat scans at pH 5, 7, 9, and 10.

Expected Results: | pH | Color | Dominant Species |

(approx) | | :--- | :--- | :--- | :--- | | < 4.0 | Blue/Green |

| ~700 nm | | 5.0 - 7.0 | Purple |

| ~580 nm | | > 8.0 | Red/Wine |

| 495 nm |

Protocol 2: Stoichiometry Determination (Job's Method)

Objective: To validate the 3:1 binding stoichiometry at physiological pH.

Theory: Job's method (Continuous Variation) varies the mole fraction of ligand (

) while keeping the total molar concentration (

) constant. The peak absorbance corresponds to the binding stoichiometry.

Step-by-Step:

- Conditions: Perform at pH 7.4 (HEPES buffer) to ensure catecholates binding mode.
- Stock Prep: Prepare 1.0 mM FeCl₃ and 1.0 mM 2,3-DHBA in the same buffer.
- Mixing Scheme: Prepare 11 samples (Total Volume = 1000 μL):

Sample	Vol Fe (μL)	Vol Ligand (μL)	Mole Fraction ()
1	1000	0	0.0
2	900	100	0.1
...
8	250	750	0.75
...
11	0	1000	1.0

- Measurement: Measure Absorbance at 495 nm (the Tris-complex max).
- Analysis: Plot Abs (y-axis) vs. (x-axis).

Interpretation:

- For a tris-catecholate complex (FeL₃), the maximum absorbance should appear at

- Calculation:

Protocol 3: Competitive Chelation (CAS Assay Variant)

Objective: To determine if a modified 2,3-DHBA derivative retains high affinity compared to EDTA.

Mechanism: The Chrome Azurol S (CAS) assay uses a pre-formed Fe-Dye complex (Blue). When a strong chelator (siderophore) removes the iron, the dye is released (Orange).[2][3]

Step-by-Step:

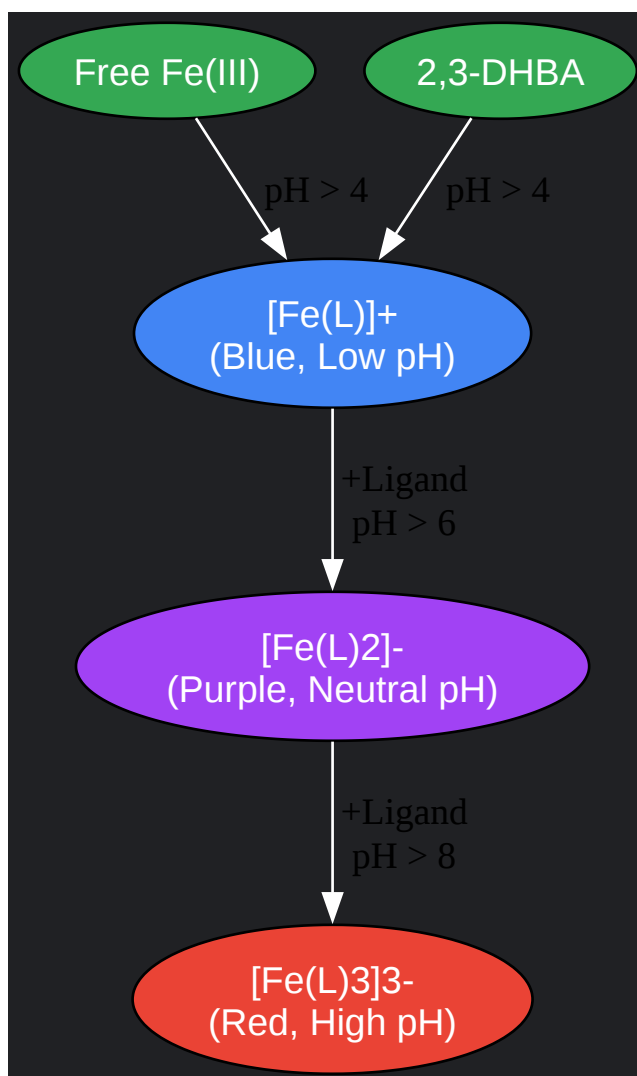
- **CAS Reagent:** Prepare according to Schwyn & Neilands (1987). Contains Fe(III), CAS dye, and HDTMA (surfactant). Solution is Blue.
- **Assay:**
 - Add 100 μ L of CAS reagent to microplate wells.
 - Add 100 μ L of 2,3-DHBA standards (0 - 100 μ M).
 - Add 100 μ L of EDTA standards (0 - 100 μ M) as a positive control.
- **Incubation:** Wait 1 hour at room temperature (equilibrium is slow for high-affinity ligands).
- **Read:** Measure Absorbance at 630 nm (loss of blue color).
- **Calculation:** Calculate % Siderophore Units:

Scientific Integrity & Troubleshooting

Self-Validating Controls:

- The "Purple Test": If your solution at pH 7 is purple, you have not formed the fully stable tris-complex. Add more ligand or raise the pH.
- Iron Hydrolysis: If the baseline rises steadily at 800 nm (where no absorbance should occur), you have iron hydroxide precipitation. Remedy: Lower iron concentration or ensure ligand is added before pH adjustment.

Chemical Equilibrium Logic:



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Figure 2: Speciation of Iron-DHBA complexes. The transition is driven by pH (deprotonation of catechol hydroxyls) and ligand concentration.

References

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- To cite this document: BenchChem. [spectrophotometric analysis of 2,3-DHBA iron complexes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8734727/docs#spectrophotometric-analysis-of-2-3-dhba-iron-complexes>]

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